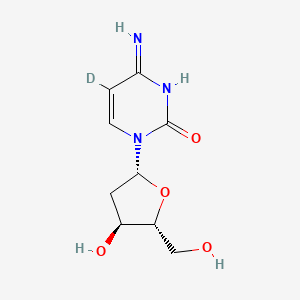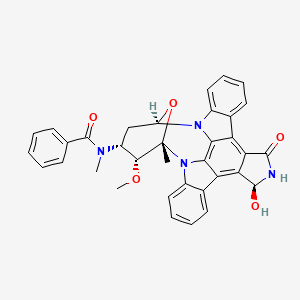
(S)-3-Hydroxy Midostaurin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Hydroxy Midostaurin is a derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin itself is known for its use in treating acute myeloid leukemia (AML) and advanced systemic mastocytosis. The (S)-3-Hydroxy variant is specifically characterized by the presence of a hydroxyl group at the third position in its structure, which can influence its pharmacological properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxy Midostaurin typically involves the hydroxylation of midostaurin. This can be achieved through various chemical reactions, including:
Oxidation Reactions: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group.
Enzymatic Hydroxylation: Utilizing enzymes like cytochrome P450 to selectively hydroxylate the desired position.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride for halogenation, ammonia for amination.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes.
Substitution Products: Halogenated or aminated derivatives.
科学的研究の応用
(S)-3-Hydroxy Midostaurin has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacological properties.
Biology: Investigated for its interactions with various enzymes and receptors, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic effects in treating cancers and other diseases involving abnormal kinase activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
(S)-3-Hydroxy Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases, including:
FLT3 (FMS-like tyrosine kinase 3): Involved in the proliferation of leukemic cells.
KIT (Proto-oncogene receptor tyrosine kinase): Plays a role in cell survival and proliferation.
PDGFR (Platelet-derived growth factor receptor): Involved in cell growth and development.
VEGFR (Vascular endothelial growth factor receptor): Plays a role in angiogenesis.
The inhibition of these kinases leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis, making this compound a potent antineoplastic agent .
類似化合物との比較
Midostaurin: The parent compound, known for its multi-targeted kinase inhibition.
Quizartinib: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A dual FLT3 and AXL inhibitor used in AML treatment.
Enasidenib: An isocitrate dehydrogenase 2 (IDH2) inhibitor used in AML treatment.
Ivosidenib: An isocitrate dehydrogenase 1 (IDH1) inhibitor used in AML treatment.
Uniqueness: (S)-3-Hydroxy Midostaurin is unique due to the presence of the hydroxyl group, which can influence its binding affinity and specificity towards different kinases. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound .
特性
CAS番号 |
945260-14-0 |
|---|---|
分子式 |
C35H30N4O5 |
分子量 |
586.6 g/mol |
IUPAC名 |
N-[(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33+,35+/m1/s1 |
InChIキー |
ZZSBPGIGIUFJRA-AKIDMACVSA-N |
異性体SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
正規SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




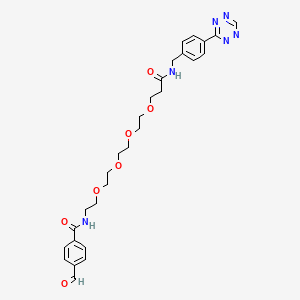
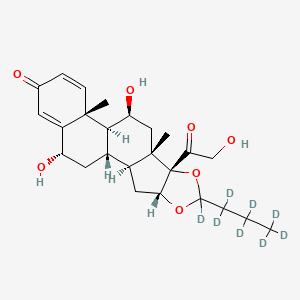
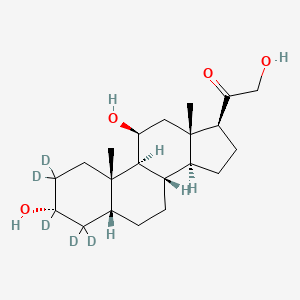

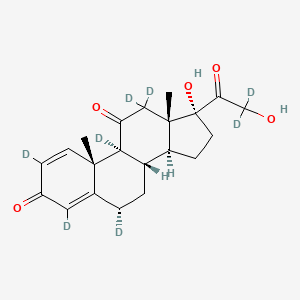
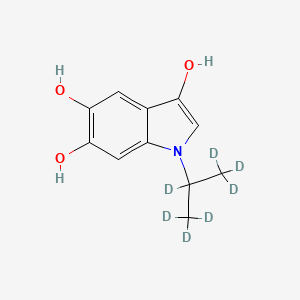

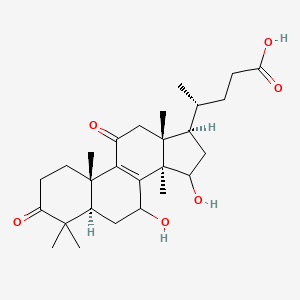
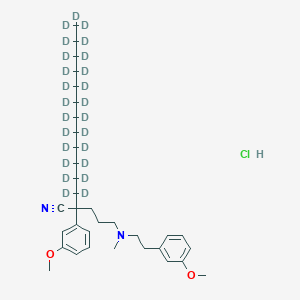
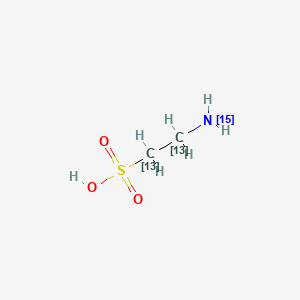
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
